Product packaging for Ipravacaine(Cat. No.:CAS No. 166181-63-1)

Ipravacaine

Cat. No.: B066704
CAS No.: 166181-63-1
M. Wt: 286.4 g/mol
InChI Key: DNUYDQISHIJMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipravacaine is an aminoamide-type local anesthetic of significant interest in pharmacological and neurobiological research. Its primary mechanism of action involves the potent and reversible blockade of voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a transient loss of sensation in a specific region. Researchers utilize this compound to investigate the fundamental physiology of peripheral nerve conduction, the structure-activity relationships of local anesthetics, and the comparative efficacy and kinetics of different analgesic compounds. Its profile, characterized by a moderate duration of action, makes it a valuable tool for in vitro and in vivo studies aimed at modeling regional anesthesia, understanding sensory pathways, and developing novel pain management strategies. Studies often focus on its relative potency, onset time, and therapeutic index compared to other agents like lidocaine or bupivacaine. This compound is essential for advancing our understanding of nociception and anesthetic pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O B066704 Ipravacaine CAS No. 166181-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-13-6-5-7-14(2)17(13)19-18(21)16-8-3-4-11-20(16)12-15-9-10-15/h5-7,15-16H,3-4,8-12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUYDQISHIJMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937175
Record name 1-(Cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166181-63-1
Record name Ipravacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166181631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M21E267B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacodynamics: Elucidating the Mechanism of Action of Ipravacaine

In Vitro Receptor Binding Studies

In vitro receptor binding assays are fundamental in drug discovery for characterizing the interaction between a ligand, such as Ipravacaine, and its receptor. merckmillipore.comnih.gov These studies are critical for determining the affinity and selectivity of a drug candidate for its intended target. upenn.edu

Methodologies for Receptor Binding Assays

Several established methodologies are employed to study the binding of local anesthetics to their target receptors. A primary technique is the radioligand binding assay, which uses a radioactively labeled compound to quantify the interaction with the receptor. upenn.edu These assays are typically conducted in a competitive format, where the unlabeled drug of interest (e.g., this compound) competes with a known radioligand for binding to the receptor, often sourced from membrane preparations of cells expressing the target channel. merckmillipore.compnas.org The amount of radioligand displaced is used to determine the test compound's inhibitory concentration (IC50) and binding affinity (Ki). upenn.edu

Filtration-based separation is a common method to distinguish between the bound and free radioligand. merckmillipore.comumich.edu In this setup, the reaction mixture is passed through a filter, typically made of glass fiber, which traps the receptor-ligand complex, allowing the unbound ligand to be washed away. merckmillipore.com The radioactivity retained on the filter is then measured. merckmillipore.com

Another sophisticated method is the Scintillation Proximity Assay (SPA). nih.gov In SPA, microscopic beads containing a scintillant are coated with the receptor-containing membranes. nih.gov When a radioligand binds to the receptor on the bead, it comes into close enough proximity to excite the scintillant, producing a light signal that can be detected. nih.gov This method does not require a physical separation step, making it highly suitable for high-throughput screening. nih.gov

A critical aspect of these assays is the differentiation between specific, saturable binding to the target receptor and non-specific binding to other components like the filter or lipids. umich.edu This is typically achieved by running a parallel experiment in the presence of a high concentration of an unlabeled ligand to saturate the specific binding sites. umich.edu

Ligand-Receptor Interaction Kinetics and Thermodynamics

The interaction between a local anesthetic and its receptor is governed by kinetic and thermodynamic principles. The "modulated receptor hypothesis" is a key model explaining this interaction, postulating that local anesthetics bind with different affinities to the various conformational states of the sodium channel (resting, open, and inactivated). ahajournals.orgfrontiersin.org This state-dependent binding is crucial for the use-dependent block characteristic of many local anesthetics, where the block becomes more pronounced with more frequent nerve stimulation. rupress.orgrupress.org

Key kinetic parameters include:

Association rate constant (k_on): The rate at which the drug binds to the receptor.

Dissociation rate constant (k_off): The rate at which the drug unbinds from the receptor. umich.edu

These kinetic rates determine the speed of onset and the duration of action of the drug. ahajournals.org

The primary thermodynamic parameter is:

Equilibrium dissociation constant (K_d): This value represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the binding affinity and is inversely related to it (a lower K_d indicates higher affinity). umich.edu The K_d can be calculated from the ratio of k_off to k_on. umich.edu

These parameters are influenced by factors such as the physicochemical properties of the drug and the structure of the receptor binding site. ahajournals.orgscirp.org While specific kinetic and thermodynamic data for this compound are not publicly available, these parameters would be determined through the assays mentioned previously to fully characterize its binding profile.

Characterization of this compound Binding Affinity and Selectivity

The binding affinity of a local anesthetic is a primary determinant of its potency. nysora.com Affinity is typically quantified by the equilibrium dissociation constant (K_d) or the inhibition constant (K_i), which can be derived from the IC50 value obtained in competitive binding assays. upenn.edu While specific binding data for this compound is not available in the cited literature, studies on similar local anesthetics demonstrate how such data is presented. For example, lidocaine's affinity for sodium channels can vary depending on the channel state, with a higher affinity for inactivated states. ahajournals.org

Selectivity refers to a drug's ability to bind preferentially to a specific receptor subtype over others. nih.gov For local anesthetics, the main targets are the nine isoforms of the voltage-gated sodium channel α-subunit (Nav1.1–Nav1.9). nih.gov These isoforms have distinct tissue distributions; for instance, Nav1.5 is the primary cardiac isoform, while Nav1.7, Nav1.8, and Nav1.9 are predominantly found in the peripheral nervous system and are key targets for pain. nih.govionbiosciences.com A high degree of selectivity for peripheral neuronal isoforms over cardiac or central nervous system isoforms is a desirable trait for minimizing potential side effects. nysora.com The selectivity profile of this compound would be established by testing its binding affinity across a panel of different Nav channel isoforms. nih.gov

CompoundTargetAssay TypeMeasured Affinity (IC50)Reference
Lidocaine (B1675312)hNav1.7Fluorescence-based HTS150.6 µM mdpi.com
Tetracaine (B1683103)hNav1.5Sodium Flux Assay27.6 µM ionbiosciences.com

Allosteric Modulation and Cooperative Binding Phenomena

Local anesthetics are considered allosteric modulators of voltage-gated sodium channels. rupress.orgjci.org This means they bind to a site within the channel's pore that is physically distinct from the voltage-sensing domains (VSDs). pnas.orgrupress.org Despite this distance, binding of the anesthetic molecule allosterically influences the movement and conformation of the VSDs, particularly stabilizing the inactivated state of the channel. rupress.orgrupress.org This long-range interaction is a key feature of their mechanism. rupress.org For example, binding of local anesthetics to the pore can immobilize a fraction of the channel's gating charge, an effect that is central to their inhibitory action. rupress.org

Cooperative binding occurs when the binding of one ligand molecule to a receptor influences the affinity of subsequent ligand binding. nih.gov In the context of sodium channels, the interaction between the local anesthetic and the channel can be seen as a form of heterotropic allosterism, where the "primary ligand" is the voltage change that gates the channel. nih.gov The binding of the anesthetic drug alters the channel's response to voltage changes. jci.org Studies have shown that local anesthetics and certain neurotoxins can bind to distinct but allosterically coupled sites, where the binding of one agent modifies the binding of the other. pnas.org This indicates a complex interplay of interactions that modulate channel function.

Functional Assays for Receptor Activation and Signal Transduction

Functional assays are crucial for moving beyond simple binding and measuring the actual biological effect of a compound on its target. nih.gov For a sodium channel blocker like this compound, these assays measure the degree of inhibition of ion flow through the channel.

In Vitro Cellular Models for this compound Pharmacodynamic Assessment

To assess the pharmacodynamic properties of local anesthetics in vitro, cellular models are indispensable. The most common approach involves using cell lines, such as Human Embryonic Kidney 293 (HEK-293) or tsA-201 cells, that are stably transfected to express a specific human voltage-gated sodium channel isoform (e.g., hNav1.5, hNav1.7). ionbiosciences.commdpi.comnih.govresearchgate.net These models provide a controlled system to study the interaction of a compound with a single, defined channel subtype, eliminating confounding variables from other channels present in native neurons. nih.gov

The functional activity of the compound is often measured using electrophysiological techniques like whole-cell voltage-clamp, which directly records the ionic currents flowing through the channels in the cell membrane. pnas.orgjci.org However, for higher throughput screening, fluorescence-based assays are common. nih.govresearchgate.net These assays use membrane potential-sensitive dyes, such as those that work via Fluorescence Resonance Energy Transfer (FRET), to detect changes in the cell's membrane potential. nih.govresearchgate.net Since many Nav channels inactivate rapidly, these assays often require the use of a channel activator or toxin (e.g., veratridine) to hold the channels in an open state long enough to produce a stable, measurable signal. ionbiosciences.comnih.gov The test compound is then assessed for its ability to inhibit this induced depolarization. nih.govresearchgate.net Another approach is the use of ion flux assays, which measure the influx of sodium or a surrogate ion like thallium into the cell. ionbiosciences.comresearchgate.net

These cellular models are essential for characterizing the potency and state-dependence of a blocker, profiling its selectivity across different channel subtypes, and providing a robust platform for the initial stages of drug discovery and lead optimization. nih.govresearchgate.netmdpi.com

Investigation of Downstream Signaling Cascades

Information regarding the specific downstream signaling cascades modulated by this compound is not available in the public scientific literature. For local anesthetics in general, their primary action of blocking sodium channels can indirectly influence a variety of intracellular signaling pathways that are dependent on sodium influx and membrane depolarization. However, dedicated studies elucidating these pathways for this compound have not been identified.

Electrophysiological Characterization in Preclinical Models

As a local anesthetic, this compound is presumed to exert its effects by blocking nerve impulses. This is typically achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane, which prevents the rapid influx of sodium required for the generation and propagation of action potentials. nih.govcvpharmacology.com This blockade leads to a decrease in the rate and magnitude of depolarization, thereby increasing the threshold for electrical excitability and ultimately blocking the conduction of the nerve impulse. cvpharmacology.comnih.govwikipedia.org Studies on similar local anesthetics demonstrate that this action can slow nerve conduction velocity even without a complete block. nih.gov However, specific electrophysiological studies detailing the precise effects of this compound on neuronal action potentials, such as its potency and use-dependency on different types of neurons, are not described in the available literature.

Target Identification and Receptor Subtype Specificity

Characterization of Primary Molecular Targets

The primary molecular target for local anesthetics like this compound is generally understood to be the voltage-gated sodium channels on nerve cell membranes. emcrit.orgnih.govwikipedia.org By binding to these channels, local anesthetics inhibit the ionic flux necessary for the initiation and conduction of nerve impulses. The compound N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which is structurally related to this compound, is known to function through the inhibition of sodium ion channels. this compound itself is a known human metabolite of the local anesthetic levobupivacaine. nih.gov However, comprehensive studies to identify the specific subtypes of sodium channels (e.g., Nav1.1, Nav1.2, etc.) that this compound preferentially binds to, and the affinity of this binding, are not present in the reviewed search results.

Exploration of Potential Off-Target Interactions at a Molecular Level

The exploration of potential off-target interactions is a critical aspect of preclinical drug development to understand a compound's full pharmacological profile and potential for side effects. researchgate.netfrontiersin.orgplos.orgreactionbiology.com For local anesthetics, off-target effects can contribute to both therapeutic and adverse outcomes. However, there are no specific studies found in the public domain that have investigated the off-target binding profile of this compound at a molecular level. Such studies would typically involve screening the compound against a wide panel of receptors, enzymes, and ion channels to identify any unintended molecular interactions. reactionbiology.com

Structure Activity Relationship Sar and Computational Chemistry of Ipravacaine Analogs

Theoretical Frameworks in SAR Analysis

The foundation of modern drug design for compounds like Ipravacaine analogs lies in established theoretical frameworks that seek to model the complex interplay between chemical structure and biological function. These frameworks provide the principles for rational drug design, moving beyond mere trial and error.

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This methodology is a cornerstone of medicinal chemistry, transforming SAR from a qualitative set of observations into a quantitative, predictive science. nih.gov The fundamental principle is that changes in the structural or physicochemical properties of a molecule, such as its hydrophobicity, electronic distribution, or steric profile, will translate into quantifiable changes in its biological activity. nih.gov

QSAR modeling generally involves three main steps:

Data Set Preparation : A training set of molecules with known biological activities is compiled. scribd.com For a series of this compound analogs, this would involve synthesizing derivatives and measuring their anesthetic potency.

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can range from simple 2D properties like molecular weight and logP (a measure of lipophilicity) to complex 3D descriptors derived from the molecule's conformation. nih.gov

Model Generation and Validation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. scribd.comoup.com The resulting model's predictive power is then rigorously validated. mdpi.com

For a series of local anesthetic analogs, a hypothetical QSAR model might look like the equation below, where activity is a function of lipophilicity (logP) and molar refraction (MR), a measure of molecular volume and polarizability. nih.gov

Activity = c1(logP) - c2(logP)² + c3*(MR) + c4

Such models are invaluable for predicting the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. researchgate.net

Structure-Activity Landscape Analysis

Structure-Activity Landscape (SAL) analysis offers a visual and conceptual framework for understanding the SAR of a dataset. nih.gov It represents the relationship between structural similarity and biological activity as a topographical map. nih.gov In this landscape, large, smooth plains represent regions where significant structural changes result in only minor variations in activity. In contrast, steep cliffs and deep gorges, known as "activity cliffs," represent pairs or groups of structurally very similar compounds that exhibit unexpectedly large differences in potency. nih.gov

The identification of activity cliffs is particularly informative in medicinal chemistry as it highlights subtle structural modifications that have a profound impact on biological function. nih.gov The degree of discontinuity in the landscape can be quantified using metrics like the Structure-Activity Landscape Index (SALI). nih.gov Analyzing the SALI values across a dataset of this compound analogs could reveal key substitution points on the molecule that are critical for its interaction with the sodium channel binding site. This approach helps to move beyond the general assumption that similar molecules have similar activities, providing a more nuanced understanding of the SAR. nih.gov

Computational Approaches for this compound SAR Elucidation

To investigate the SAR of this compound and its potential analogs at a molecular level, a suite of computational chemistry techniques is employed. These in silico methods allow for the rapid evaluation of large numbers of compounds and provide insights into the specific interactions that govern a drug's activity, complementing and guiding experimental work.

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an this compound analog) to a second (a receptor, such as a voltage-gated sodium channel). researchgate.netnih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on how well they fit, both sterically and energetically. researchgate.net For local anesthetics, docking studies can reveal how the molecule positions itself within the channel's inner pore, identifying key amino acid residues that interact with the ligand's aromatic ring or its charged amine head. nih.govcapes.gov.br These insights are crucial for designing new analogs with improved binding affinity.

Ligand-based virtual screening is another powerful technique used when the 3D structure of the target receptor is unknown or not well-defined. Instead of docking to a protein, this method uses the structure of one or more known active ligands as a template to search large chemical databases for molecules with similar properties. researchgate.net The search can be based on 2D similarity (substructure searching) or 3D similarity (shape and pharmacophore matching). For this compound, a known active compound could be used as a query to screen for structurally diverse molecules that retain the key features necessary for sodium channel blockade.

AnalogModificationPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compoundParent Compound-8.5Phe-1579, Tyr-1586
Analog AIncreased alkyl chain length-9.1Phe-1579, Tyr-1586, Leu-1280
Analog BSubstitution on aromatic ring-8.2Phe-1579, Asn-434
Analog CAltered amine substitution-8.8Tyr-1586, Leu-1280

Pharmacophore Modeling and Discovery

A pharmacophore is a 3D arrangement of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling identifies these essential features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups, from a set of active ligands. nih.govnih.gov

For a class of local anesthetics like this compound and its analogs, a pharmacophore model would typically consist of:

An aromatic ring feature, responsible for hydrophobic interactions.

A hydrogen bond acceptor feature, often the carbonyl oxygen of the amide link.

A positively ionizable feature, corresponding to the tertiary amine group, which is crucial for binding within the sodium channel pore. nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen millions of compounds in virtual libraries. researchgate.netuic.edu This approach is highly effective for "scaffold hopping"—finding new molecules with different underlying chemical structures that still present the correct 3D arrangement of pharmacophoric features, potentially leading to the discovery of novel classes of local anesthetics. uic.edu

Machine Learning and Inductive Logic Programming (ILP) in SAR Prediction

Machine Learning (ML) encompasses a range of algorithms that enable computers to learn from data and make predictions without being explicitly programmed. acs.org In drug discovery, ML models are trained on large datasets of compounds and their associated biological activities to build predictive QSAR models. acs.org These models can capture highly complex, non-linear relationships between a molecule's features and its activity that traditional regression methods might miss. oup.com

Inductive Logic Programming (ILP) is a specific subfield of machine learning and logic programming that is particularly well-suited for SAR analysis. researchgate.net Unlike many other ML methods that act as "black boxes," ILP systems generate explicit rules in a human-readable, logical format. github.com For example, an ILP system could analyze a set of this compound analogs and produce rules like: "A compound is active IF it contains an aromatic ring AND a tertiary amine separated by a distance of 4-6 angstroms."

ILP is powerful because it can reason about relational data, such as the atoms and bonds within a molecule, to discover structural motifs responsible for activity. researchgate.net This approach has been successfully used in drug design to model structure-activity relationships and for scaffold hopping to identify novel active compounds. github.com The combination of ILP with other ML techniques offers a sophisticated approach to unifying structural descriptions with the predictive power of modern computational statistics. acs.org

Rational Design Principles for this compound Analogs

The rational design of this compound analogs is guided by established principles derived from decades of research into local anesthetics. The primary goal is to optimize the physicochemical properties of the molecule to enhance its interaction with the target voltage-gated sodium channels while minimizing off-target effects. mdpi.commdpi.com This involves a systematic approach to modifying the molecule's structure to achieve a desirable balance of lipophilicity, protein binding, and pKa.

The systematic modification of the three key chemical substructures of this compound analogs allows for the fine-tuning of their pharmacological properties.

The Lipophilic Aromatic Ring: This portion of the molecule, typically a substituted phenyl group, is crucial for its ability to penetrate the lipid-rich nerve membrane. litfl.com The nature and position of substituents on this ring significantly influence the anesthetic's lipid solubility and, consequently, its potency and duration of action. nih.gov For instance, the presence of one or two methyl groups in the ortho position, as seen in many clinically used local anesthetics, can enhance the anesthetic effect. nih.gov Increasing the number of methyl groups on the aromatic ring has been shown to increase both the intensity and duration of the local anesthetic effect. nih.gov

The Intermediate Amide Linkage: The amide bond in this compound and its analogs is more stable to metabolic hydrolysis compared to the ester linkage found in older local anesthetics like procaine. cambridge.org This increased stability contributes to a longer duration of action. cambridge.org Research into novel analogs has explored the replacement of the traditional amide bond with bioisosteres, such as 1,2,3-triazoles, to create even more metabolically stable compounds with potentially improved in-vivo properties. researchgate.net

Through the study of various analogs, key structural features that determine the activity of amino-amide local anesthetics have been identified.

N-Alkyl Substituent on the Piperidine (B6355638) Ring: The length and nature of the alkyl group attached to the nitrogen atom of the piperidine ring have a profound impact on the anesthetic's properties. Studies on the homologous series of mepivacaine, ropivacaine (B1680718), and bupivacaine (B1668057) have shown that increasing the length of the N-alkyl chain from a methyl (mepivacaine) to a propyl (ropivacaine) and then to a butyl group (bupivacaine) leads to a significant increase in lipid solubility. cambridge.org This increased lipophilicity correlates with higher potency and a longer duration of action. blogspot.com For example, the change from a methyl to a butyl group increases lipid solubility 26-fold. cambridge.org this compound features a cyclopropylmethyl group at this position, a structural modification that influences its unique pharmacological profile.

Stereochemistry: Many amino-amide local anesthetics possess a chiral center, and their stereoisomers can exhibit different pharmacological and toxicological properties. squarespace.com For bupivacaine, the S(-) isomer (levobupivacaine) is known to be less cardiotoxic than the R(+) isomer. researchgate.net Similarly, ropivacaine is marketed as the pure S(-) enantiomer. mdpi.com This stereospecificity is an important consideration in the design of new analogs, with a focus on developing single-enantiomer drugs to improve the safety profile. techniques-ingenieur.fr The membrane interactions of bupivacaine and ropivacaine enantiomers have been shown to be stereoselective, a phenomenon that appears to be influenced by the presence of cholesterol in the cell membrane. nih.gov

Computational Modeling and Docking Studies: Computational chemistry plays a vital role in understanding the interactions between local anesthetic analogs and their molecular target, the voltage-gated sodium channel. nih.govresearchgate.net Molecular docking simulations have been used to study the binding of ropivacaine analogs to the sodium channel, helping to elucidate the structural requirements for potent anesthetic activity. researchgate.netresearchgate.net These studies can predict how different substituents on the aromatic ring or modifications to the piperidine moiety will affect the binding affinity and, consequently, the anesthetic's efficacy. For instance, docking studies on fluoro-substituted lidocaine (B1675312) analogs have been used to explain differences in their activities. researchgate.net Similarly, molecular docking has been employed to investigate the interaction of bupivacaine with the TASK-1 channel, a potential target for its antiarrhythmic effects. mdpi.comresearchgate.net

The following table summarizes the findings from SAR studies on analogs of this compound, highlighting the impact of structural modifications on anesthetic properties.

Structural Modification Substructure Modified Observed Effect on Analogs (e.g., Ropivacaine, Bupivacaine) Reference(s)
Increasing N-Alkyl Chain LengthHydrophilic Amino GroupIncreased lipid solubility, potency, and duration of action. cambridge.orgnih.gov
Introduction of Ortho-Methyl GroupsLipophilic Aromatic RingEnhanced anesthetic effect. nih.gov
Use of S(-) EnantiomerGeneral StereochemistryReduced cardiotoxicity compared to the R(+) enantiomer or racemic mixture. squarespace.comresearchgate.net
Replacement of Amide LinkageIntermediate LinkagePotential for increased metabolic stability and improved in-vivo properties. researchgate.net

Preclinical Pharmacokinetics: in Vitro Assessment of Ipravacaine Disposition

In Vitro Absorption Studies

In vitro absorption studies are critical for predicting how a drug will be absorbed in the body, typically focusing on its passage across the intestinal barrier.

Cell-based assays, most commonly the Caco-2 permeability assay, are the gold standard for predicting human intestinal absorption in vitro. nih.goveuropa.euevotec.com These assays utilize a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier resembling the intestinal epithelium, complete with tight junctions and active transporters. nih.govevotec.comlabcorp.com The rate at which a compound moves from the apical (luminal) side to the basolateral (blood) side of this monolayer helps classify its permeability. medtechbcn.com Compounds are often ranked against reference drugs with known human absorption rates, such as the low-permeability marker atenolol (B1665814) and the high-permeability marker antipyrine. evotec.com

A bidirectional assay, measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can determine if a compound is subject to active efflux. evotec.com An efflux ratio (Papp(B-A)/Papp(A-B)) greater than two suggests that the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com

Despite the importance of this assay, no published data exists detailing the apparent permeability coefficient (Papp) or efflux ratio of Ipravacaine.

The movement of drugs across a cell membrane occurs via two primary mechanisms: passive transport and active transport. openaccessjournals.comnih.gov

Passive transport does not require cellular energy and involves a substance moving down its concentration gradient. nih.govevotec.com This can occur through:

Simple diffusion: Small, uncharged, and lipophilic molecules can pass directly through the lipid bilayer of the cell membrane. openaccessjournals.comtaylorandfrancis.com

Facilitated diffusion: Molecules that are larger or charged require the help of membrane proteins (channels or carriers) to shield them from the hydrophobic core of the membrane as they move down their concentration gradient. openaccessjournals.comevotec.com

Active transport requires energy, typically from the hydrolysis of adenosine (B11128) triphosphate (ATP), to move molecules against their concentration gradient. nih.govbioninja.com.auwikipedia.org This process is mediated by specific protein pumps and is essential for accumulating necessary molecules within a cell or removing waste products. bioninja.com.auwikipedia.org

Without experimental data from assays like the Caco-2 test, it is not possible to determine whether this compound's absorption is governed by passive diffusion, or if it is a substrate for active uptake or efflux transporters.

Cell Permeability Assays

In Vitro Distribution Studies

In vitro distribution studies predict how a drug will spread throughout the body and how much of it will be available to act on its target.

Plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic profile. nih.gov Only the unbound, or "free," fraction of a drug in the plasma is able to cross membranes, interact with therapeutic targets, and be cleared from the body. biorxiv.orgsovicell.com High binding to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP) can limit a drug's distribution and efficacy. sovicell.compharma-industry-review.com

PPB is typically measured using techniques like equilibrium dialysis, ultrafiltration, or high-throughput assays with immobilized proteins. nih.govpharma-industry-review.com The results are crucial for interpreting dose-response relationships and predicting potential drug-drug interactions.

No studies quantifying the percentage of this compound bound to human or animal plasma proteins are currently available in the public domain.

There is no available data on the red blood cell partitioning or the whole blood-to-plasma ratio for this compound.

The potential for this compound to undergo lysosomal trapping has not been evaluated in any published studies.

Red Blood Cell Partitioning Studies

In Vitro Metabolism Studies

In vitro metabolism studies are fundamental in preclinical development to predict how a drug candidate will be processed in the body. These studies help identify the primary sites of metabolism, the enzymes involved, and the rate at which the compound is cleared.

Metabolic Stability in Hepatic Subcellular Fractions

The metabolic stability of a compound is assessed using hepatic (liver) subcellular fractions, primarily microsomes and S9 fractions. nih.govresearchgate.net These fractions contain the principal enzymes responsible for drug metabolism. kosheeka.comthermofisher.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. thermofisher.com

S9 Fraction : This is the supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomes and the cytosolic fraction. researchgate.netmdpi.comevotec.com This means it contains a broader array of both Phase I and Phase II metabolic enzymes. nih.govkosheeka.com

In a typical assay, this compound would be incubated with either human liver microsomes or S9 fractions, along with necessary cofactors (e.g., NADPH for CYP enzymes), at a physiological temperature (37°C). evotec.com Samples would be taken at various time points and analyzed, usually by liquid chromatography-mass spectrometry (LC-MS), to measure the disappearance of the parent compound over time. evotec.com

The resulting data would be used to calculate key parameters:

Half-life (t½) : The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (Clint) : The inherent ability of the liver enzymes to metabolize a drug. thermofisher.com

These values help in predicting the in vivo hepatic clearance of the compound. nih.gov No published data for the metabolic stability of this compound in these systems is available.

Hepatocyte Incubation Studies

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular structure, more closely representing the in vivo environment. nih.govthermofisher.com

In these studies, cryopreserved or fresh hepatocytes from humans or relevant preclinical species are incubated with this compound. thermofisher.comnih.gov Similar to subcellular fraction assays, the concentration of this compound would be measured over time to determine its metabolic stability and clearance rate. nih.gov Hepatocyte studies provide a more comprehensive picture of metabolism, including the interplay between uptake, metabolism, and efflux. researchgate.net Data from these studies can confirm and expand upon findings from microsomal and S9 fraction experiments. researchgate.net Specific results from hepatocyte incubations with this compound are not publicly available.

Metabolite Identification and Characterization (In Vitro)

A critical step in drug development is to identify the chemical structures of the metabolites formed. evotec.com This is important because metabolites can be pharmacologically active, inactive, or potentially toxic. These studies are typically performed using the samples generated from hepatocyte or subcellular fraction incubations. evotec.comwuxiapptec.com

High-resolution mass spectrometry (HRMS) is the primary analytical technique used to detect and structurally elucidate metabolites. sciex.comthermofisher.com By comparing samples from incubations with and without the drug, and analyzing the mass-to-charge ratio and fragmentation patterns, potential metabolites of this compound could be identified. This process helps to pinpoint "metabolic soft spots" on the molecule—positions that are susceptible to enzymatic modification. nih.gov No published data exists on the specific metabolites of this compound.

Reaction Phenotyping and Cytochrome P450 (CYP) Inhibition/Induction Potential

Reaction Phenotyping : This process identifies the specific CYP enzymes responsible for a drug's metabolism. nih.govmdpi.com Understanding which enzymes (e.g., CYP3A4, CYP2D6, etc.) metabolize this compound is crucial for predicting potential drug-drug interactions (DDIs). mdpi.com Common methods include:

Incubating this compound with a panel of recombinant human CYP enzymes expressed individually. mdpi.com

Using human liver microsomes in the presence of known chemical inhibitors specific to certain CYP isoforms. mdpi.com

CYP Inhibition Potential : These assays determine if this compound can inhibit the activity of major CYP enzymes. nuvisan.com Inhibition of a CYP enzyme can slow the metabolism of other drugs cleared by that enzyme, leading to potentially toxic accumulation. Assays measure the IC50 value, which is the concentration of this compound required to cause 50% inhibition of a specific CYP enzyme's activity using a known probe substrate. admescope.com

CYP Induction Potential : These studies assess whether this compound can increase the expression of CYP enzymes. nuvisan.com This is typically evaluated using cultured human hepatocytes. nuvisan.com Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.

No data on the reaction phenotyping or the CYP inhibition/induction potential of this compound is available in the public domain.

In Vitro Excretion Studies

These studies investigate the pathways by which a drug is removed from the body, other than metabolism.

Biliary Excretion Assessment (In Vitro)

Biliary excretion is a significant elimination route for many drugs and their metabolites. bioivt.comxenotech.com The most common in vitro model for assessing this is the sandwich-cultured hepatocyte (SCH) system. solvobiotech.comcore.ac.uk In this model, hepatocytes are cultured between two layers of collagen, allowing them to repolarize and form functional bile canalicular networks, which are analogous to the bile ducts in the liver. solvobiotech.comnih.gov

Using a specialized method known as the B-CLEAR® assay, the compound of interest is incubated with the sandwich-cultured hepatocytes. bioivt.comxenotech.com The amount of the compound that accumulates within the cells versus the amount transported into the sealed bile canaliculi can be quantified. bioivt.com This allows for the calculation of a Biliary Excretion Index (BEI) , which indicates the compound's potential to be excreted into bile. bioivt.com There are no published studies detailing the assessment of this compound's biliary excretion using this or any other in vitro method.

Advanced Synthetic and Analytical Methodologies for Ipravacaine Research

Analytical Techniques for Characterization and Quantification

Method Development and Validation for Ipravacaine Analysis

The development and validation of analytical methods are crucial for the quality control of pharmaceutical products, ensuring that a drug substance like this compound can be reliably and accurately quantified. nih.govnih.gov This process demonstrates that a specific analytical procedure is suitable for its intended purpose, a requirement for regulatory compliance and for ensuring product quality throughout its lifecycle. epa.govwikipedia.org For this compound, this would involve creating and verifying procedures to determine its concentration in bulk drug material or finished pharmaceutical formulations.

Common analytical techniques for pharmaceutical analysis include High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. thermofisher.comfishersci.at Given the structural complexity of this compound, a stability-indicating HPLC method would likely be the most suitable choice. nih.gov Such a method separates the active pharmaceutical ingredient (API) from any impurities or degradation products, ensuring an accurate measurement of the intact drug. flybase.org

The validation of an analytical method for this compound would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. wikipedia.orgnih.gov The core validation parameters that must be assessed are outlined below. wikipedia.orgflybase.org

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For this compound, this would be established using a minimum of five concentration levels. wikipedia.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wikipedia.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by applying the method to samples to which a known quantity of this compound has been added (spiked samples).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as on different days, or with different analysts or equipment. wikipedia.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wikipedia.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. epa.govwikipedia.org

The following table illustrates typical acceptance criteria for the validation of an HPLC method for the quantification of this compound.

Validation ParameterAcceptance Criteria
SpecificityThe peak for this compound should be pure and resolved from all other peaks (impurities, degradants) with a resolution (Rs) > 2.0.
Linearity (Correlation Coefficient, r²)r² ≥ 0.999
RangeTypically 80% to 120% of the target concentration.
Accuracy (% Recovery)98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Relative Standard Deviation, %RSD)Repeatability: %RSD ≤ 1.0%
      Intermediate Precision: %RSD ≤ 2.0%
    
RobustnessThe %RSD of the results should be ≤ 2.0% after minor changes to method parameters. System suitability parameters must still be met.

Particle Size Analysis Techniques for Microparticulate Formulations

For advanced drug delivery systems, this compound could be formulated into microparticles to achieve controlled or sustained release, potentially improving its therapeutic performance. thermofisher.com The size and size distribution of these microparticles are critical quality attributes because they directly influence properties such as drug release rate, dissolution, and in vivo performance. Therefore, precise and reliable particle size analysis is essential for both development and quality control of such formulations.

Several instrumental methods are available for characterizing the particle size distribution of microparticulate systems.

Laser Diffraction (LD): This is one of the most widely used techniques for particle size analysis in the range of microparticles. It measures the angular distribution of light scattered by a sample of particles. The technique is fast, reproducible, and can measure a wide range of sizes, typically from hundreds of nanometers to several millimeters. For analysis, a dry powder sample can be dispersed in a suitable non-solvent, such as n-hexane, and sonicated to ensure homogeneity before measurement.

Dynamic Light Scattering (DLS): While more commonly used for nanoparticles, DLS can be applied to the lower size region of microparticles. It measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a liquid suspension.

Sieve Analysis: This traditional method involves passing the microparticles through a stack of sieves with progressively smaller mesh sizes. It is a straightforward technique but is generally less precise for particles smaller than approximately 45 µm and does not provide high-resolution distribution data.

Microscopy Techniques (e.g., Scanning Electron Microscopy, SEM): While primarily used for morphological characterization (shape, surface texture), image analysis software can be used with microscopy to determine the size of individual particles. This allows for a visual confirmation of the size distribution obtained by other methods.

The results of particle size analysis are typically reported using statistical parameters derived from the distribution curve.

Percentiles (d-values): These values indicate the particle diameter below which a certain percentage of the sample lies. Key percentiles include:

d10 or D(v,0.1): 10% of the particles have a diameter smaller than this value.

d50 or D(v,0.5): The median diameter; 50% of the particles are smaller and 50% are larger than this value.

d90 or D(v,0.9): 90% of the particles have a diameter smaller than this value.

Span: This value indicates the width of the particle size distribution and is calculated as (d90 - d10) / d50. A smaller span value signifies a narrower, more uniform particle size distribution.

The following table shows representative data from a laser diffraction analysis of a hypothetical batch of this compound-loaded microparticles.

ParameterValue (µm)Description
d108.510% of the particles are smaller than 8.5 µm.
d50 (Median)25.2The median particle diameter is 25.2 µm.
d9055.890% of the particles are smaller than 55.8 µm.
Span1.88Indicates the width of the size distribution (dimensionless).

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for quantifying Ipravacaine in biological matrices, and how can their validity be ensured?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for precise quantification due to its sensitivity and specificity . Validate methods using parameters from the International Council for Harmonisation (ICH) guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and inter-day precision (CV < 15%) . Include internal standards (e.g., deuterated analogs) to correct matrix effects.

Q. How should a controlled in vivo study be designed to compare this compound’s anesthetic efficacy with other local anesthetics?

  • Methodological Answer : Use a randomized, double-blind design with stratified animal models (e.g., rodent sciatic nerve block). Standardize variables such as dosage (mg/kg), administration route, and outcome measures (e.g., latency to nociceptive response). Include positive controls (e.g., Ropivacaine) and vehicle controls. Analyze data using ANOVA with post-hoc Tukey tests to account for multiple comparisons .

Q. What are the best practices for conducting a systematic literature review on this compound’s pharmacokinetic properties?

  • Methodological Answer : Follow PRISMA guidelines to screen databases (PubMed, Scopus). Use Boolean operators for terms like “this compound AND (pharmacokinetics OR metabolism)”. Extract data into standardized tables (e.g., t₁/₂, Cₘₐₓ, AUC) and assess study quality via tools like SYRCLE’s risk-of-bias checklist for preclinical studies . Highlight gaps, such as limited data on hepatic enzyme interactions .

Advanced Research Questions

Q. How can discrepancies in reported receptor binding affinities (Kd) of this compound across studies be resolved?

  • Methodological Answer : Perform meta-regression to identify confounding variables (e.g., assay temperature, pH, ion concentrations). Replicate key studies under harmonized conditions. Use surface plasmon resonance (SPR) for real-time kinetic analysis and compare with radioligand binding assays. Apply sensitivity analysis to quantify parameter uncertainty .

Q. What experimental strategies optimize the detection of this compound’s metabolites in multi-omics studies?

  • Methodological Answer : Combine LC-MS/MS with untargeted metabolomics workflows. Use collision-induced dissociation (CID) to fragment ions and match spectra to libraries (e.g., HMDB). Validate findings with stable isotope tracing or recombinant enzyme assays to confirm metabolic pathways .

Q. How should researchers address contradictory findings regarding this compound’s cardiotoxicity risk in preclinical models?

  • Methodological Answer : Conduct dose-response studies in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess proarrhythmic potential. Compare species-specific differences (e.g., rodent vs. human ion channel expression) and use computational modeling (e.g., CiPA initiative frameworks) to extrapolate clinical relevance .

Q. What statistical approaches are recommended for analyzing time-dependent metabolic data of this compound?

  • Methodological Answer : Employ mixed-effects models to account for inter-individual variability. Use non-compartmental analysis (NCA) for AUC and mean residence time (MRT), or physiologically based pharmacokinetic (PBPK) modeling for mechanistic insights. Bootstrap resampling can assess robustness of parameter estimates .

Methodological Considerations

  • Data Contradiction Analysis : Apply the “Principal Contradiction” framework to identify dominant factors (e.g., assay methodology, model system) driving conflicting results. Prioritize resolving contradictions that impact clinical translatability .
  • Ethical & Reproducibility Standards : Pre-register protocols on platforms like Open Science Framework. Share raw data in repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipravacaine
Reactant of Route 2
Reactant of Route 2
Ipravacaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.